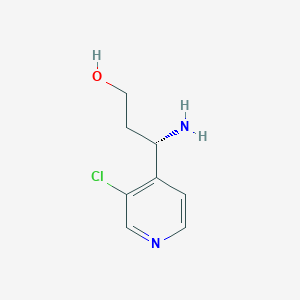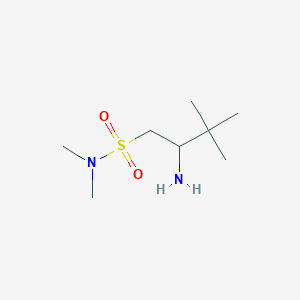
N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using oxidizing agents such as potassium permanganate . Another method includes the use of photochemical reactions to construct the benzofuran ring .
Industrial Production Methods: Industrial production methods for N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mécanisme D'action
The mechanism of action of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cell growth and proliferation, thereby inhibiting their activity . This interaction can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide include other benzofuran derivatives such as 2,3-dihydro-1-benzofuran-5-carboximidamide and 2,3-dihydro-1-benzofuran-2-carboxylic acid .
Uniqueness: What sets N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide apart from other similar compounds is its unique structure, which allows it to interact with a specific set of molecular targets. This specificity can result in more potent biological activities and fewer side effects compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,12H,5H2,(H2,10,11) |
Clé InChI |
BBZRWNRTKULHLM-UHFFFAOYSA-N |
SMILES isomérique |
C1C(OC2=CC=CC=C21)/C(=N/O)/N |
SMILES canonique |
C1C(OC2=CC=CC=C21)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


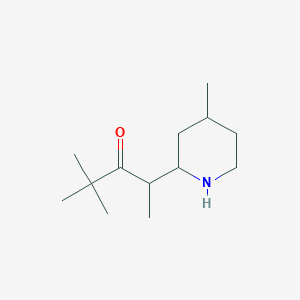
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)
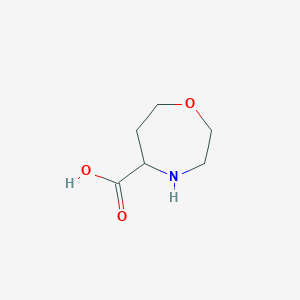
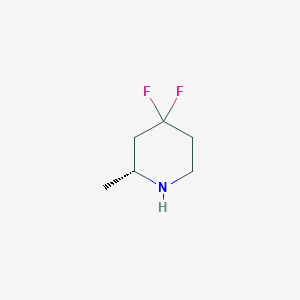

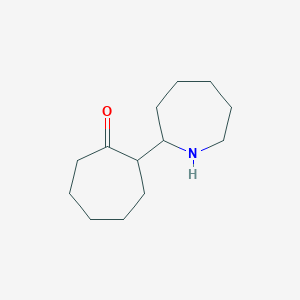
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
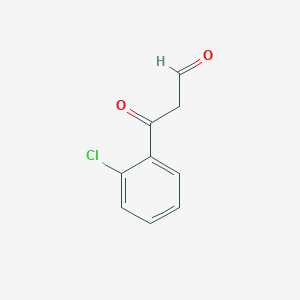
![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)

